molecular formula C26H18BeN2O2+2 B118702 BeBq2 CAS No. 148896-39-3

BeBq2

Cat. No.: B118702
CAS No.: 148896-39-3
M. Wt: 399.4 g/mol
InChI Key: GQVWHWAWLPCBHB-UHFFFAOYSA-N
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Description

Bebq2 is a planar molecule . It is a yellow powder that is often used as an organic light-emitting diode (OLED) material . It is used as an emitting and electron transport material in OLEDs . Its electroluminescence (EL) and electron-transport (ET) properties were found to be superior to those of tris(8-hydroxyquinolinato)aluminum (Alq3), a popular material .


Molecular Structure Analysis

The geometrical structure and electronic properties of this compound molecule and its dimer both in the neutral and in the positively and negatively charged states were studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .


Physical and Chemical Properties Analysis

This compound is a yellow powder . It is used as an OLED material due to its excellent charge transport ability .

Scientific Research Applications

Photophysical Properties

Bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2) is studied for its photophysical properties. It's known to emit yellow-green and yellow light with emission peaks at 492 and 512 nm, respectively. The light emission can be quenched by electron donors, following the Stern-Volmer equation. The interactions of this compound with electron acceptors were also investigated, highlighting its potential as an emitting material (Guo et al., 2007).

Charge Localization and Transfer

Research has been conducted on the geometrical structure and electronic properties of this compound. The study focuses on its behavior in both neutral and charged states, revealing that the excess charge in charged systems is localized on one of its ligands. This suggests potential applications in areas where controlled charge transfer and localization are crucial (Safonov & Bagaturyants, 2014).

Phosphorescence Studies

This compound has been used in studies observing phosphorescence from fluorescent organic material. It displayed strong T1 emission with a vibronic structure when doped with phosphorescent tris(2-phenylpyridine) iridium, suggesting its utility in phosphorescence-based applications (Tsuboi et al., 2009).

Spectral and Charge-Transport Parameters

This compound's charge transport mechanism and light absorption and emission features have been explored using quantum-chemical calculations. These findings are significant for applications in electronics where charge transport is a key factor, such as in OLEDs (Freidzon et al., 2015).

Application in OLEDs

This compound is extensively researched for its application in Organic Light Emitting Diodes (OLEDs). Its ability to function as an effective electron transporter and block holes makes it valuable in developing efficient OLEDs with simple device structures. Its properties contribute to achieving high efficiency and low driving voltage in OLEDs (Jeon et al., 2009).

Mechanism of Action

Target of Action

Bis(10-hydroxybenzo[H]quinolinato)beryllium, also known as Bebq2, is primarily used in the field of optoelectronics . Its primary targets are organic light-emitting diodes (OLEDs), where it serves as an emission layer (EML) and electron transport layer (ETL) material .

Mode of Action

This compound interacts with its targets (OLEDs) by emitting light when excited, a property known as luminescence . This is due to its exceptional optical properties . The geometrical structure and electronic properties of this compound, both in the neutral and in the positively and negatively charged states, have been studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .

Biochemical Pathways

It’s known that this compound plays a crucial role in the electron transport process in oleds . The charge transfer from the charged ligand to a neutral one can proceed either within a single this compound monomer molecule or between the different monomers in the this compound dimer .

Result of Action

The primary result of this compound’s action is the emission of light when excited . This makes it a highly sought-after material in the field of optoelectronics . It’s used as an emission layer (EML) and electron transport layer (ETL) material in OLEDs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the energy level alignment at this compound/PEI/ITO interfaces was investigated by UV photoemission spectroscopy (UPS). The deposition of a PEI layer was found to reduce the absolute work function of ITO by 1.4 eV . This indicates that the environment in which this compound is used can significantly impact its efficacy and stability.

Safety and Hazards

Although specific research on the safety and toxicity of Bebq2 is relatively limited, due to its beryllium element, it generally needs to be used carefully . Beryllium is a toxic substance that can be harmful to humans when inhaled and swallowed .

Biochemical Analysis

Biochemical Properties

Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a significant role in biochemical reactions, particularly in organic light-emitting diodes (OLEDs) as an electron transport layer material . It interacts with various biomolecules, including enzymes and proteins, through its unique chemical structure. The compound’s interaction with these biomolecules can influence their activity and stability, leading to changes in biochemical pathways. For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes .

Cellular Effects

The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium can enhance the efficiency of electron transport in cells, leading to increased cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, Bis(10-hydroxybenzo[H]quinolinato)beryllium exerts its effects through specific binding interactions with biomolecules. It can bind to electron transport proteins, enhancing their activity and stability . The compound also influences enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. Furthermore, Bis(10-hydroxybenzo[H]quinolinato)beryllium can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, potentially leading to changes in cellular metabolism and function over time .

Dosage Effects in Animal Models

The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Bis(10-hydroxybenzo[H]quinolinato)beryllium is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can enhance the activity of enzymes involved in electron transport and oxidative phosphorylation, leading to increased cellular energy production . Additionally, it can influence the levels of metabolites involved in oxidative stress response, thereby modulating cellular redox balance .

Transport and Distribution

Within cells and tissues, Bis(10-hydroxybenzo[H]quinolinato)beryllium is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Bis(10-hydroxybenzo[H]quinolinato)beryllium are critical for its biochemical activity, as they determine the concentration of the compound in target tissues and cells .

Subcellular Localization

The subcellular localization of Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium can accumulate in mitochondria, where it enhances electron transport and energy production . Its localization in other organelles, such as the nucleus, can influence gene expression and cellular metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(10-hydroxybenzo[H]quinolinato)beryllium can be achieved through a one-pot reaction between beryllium chloride and 10-hydroxybenzo[H]quinoline in the presence of a base.", "Starting Materials": [ "Beryllium chloride", "10-hydroxybenzo[H]quinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve beryllium chloride in a suitable solvent (e.g. methanol)", "Add 10-hydroxybenzo[H]quinoline and base to the solution", "Heat the mixture at reflux for several hours", "Allow the reaction mixture to cool and filter off the resulting precipitate", "Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum", "The resulting product is Bis(10-hydroxybenzo[H]quinolinato)beryllium" ] }

CAS No.

148896-39-3

Molecular Formula

C26H18BeN2O2+2

Molecular Weight

399.4 g/mol

IUPAC Name

beryllium;benzo[h]quinolin-1-ium-10-olate

InChI

InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2

InChI Key

GQVWHWAWLPCBHB-UHFFFAOYSA-N

SMILES

[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2

Canonical SMILES

[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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